7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one
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Overview
Description
7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentyl Group: This step might involve alkylation reactions using pentyl halides.
Attachment of the Nitrobenzylthio Group: This can be done through nucleophilic substitution reactions.
Addition of the Morpholine-4-carbonyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound has anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family.
Thioether Compounds: Compounds with similar thioether groups.
Nitrobenzyl Derivatives: Compounds with similar nitrobenzyl groups.
Uniqueness
The unique combination of functional groups in 7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-2-3-4-10-28-24(31)21-9-8-19(23(30)27-11-13-34-14-12-27)16-22(21)26-25(28)35-17-18-6-5-7-20(15-18)29(32)33/h5-9,15-16H,2-4,10-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDSZOXBZGCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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